
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its tris(2-hydroxyethyl)ammonium cation and the hydrogen (E,E)-hexa-2,4-dienedioate anion, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate typically involves the reaction of tris(2-hydroxyethyl)amine with (E,E)-hexa-2,4-dienedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for pH control and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate exerts its effects involves interactions with specific molecular targets and pathways. The tris(2-hydroxyethyl)ammonium cation can interact with various enzymes and receptors, modulating their activity. The hydrogen (E,E)-hexa-2,4-dienedioate anion can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids: These compounds share the tris(2-hydroxyethyl)ammonium cation but have different anions, leading to distinct chemical and biological properties.
Tris(2-hydroxyethyl)ammonium phenylselenoacetate: This compound has a similar cation but a different anion, resulting in unique applications and effects.
Uniqueness
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is unique due to its specific combination of cation and anion, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Propiedades
Número CAS |
94199-96-9 |
|---|---|
Fórmula molecular |
C12H21NO7 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.C6H6O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H,(H,7,8)(H,9,10)/b;3-1+,4-2+ |
Clave InChI |
OJHWWKSEHSBTQI-BZGZIVBQSA-N |
SMILES isomérico |
C(CO)[NH+](CCO)CCO.C(=C/C(=O)O)\C=C\C(=O)[O-] |
SMILES canónico |
C(CO)[NH+](CCO)CCO.C(=CC(=O)O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




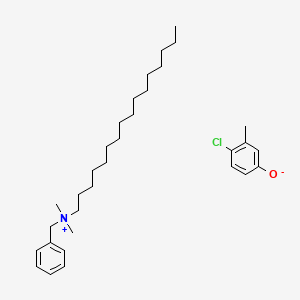
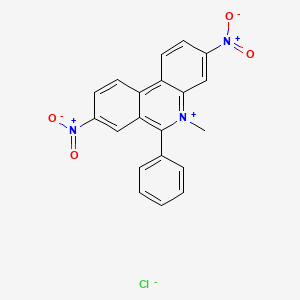

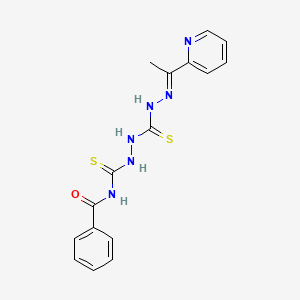
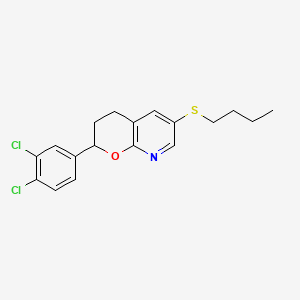
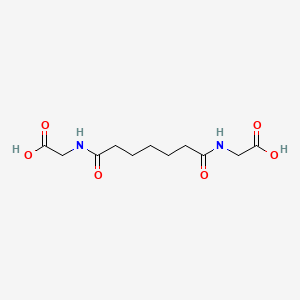

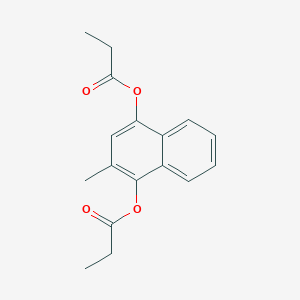
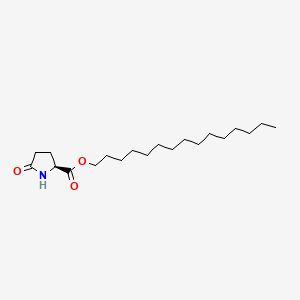


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
